molecular formula C13H14N4O2S B2437728 methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-49-0

methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Cat. No.: B2437728
CAS No.: 383148-49-0
M. Wt: 290.34
InChI Key: NTDQWLLWWMVORB-XFFZJAGNSA-N
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Description

Methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
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Properties

IUPAC Name

methyl (Z)-3-(2-methylsulfanylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-13(18)11(17-9-14-8-16-17)7-15-10-5-3-4-6-12(10)20-2/h3-9,15H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDQWLLWWMVORB-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1SC)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=CC=C1SC)/N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be broken down into several functional groups that may contribute to its biological activity:

  • Methylsulfanyl group : This thiol group may enhance the compound's reactivity and interaction with biological molecules.
  • Triazole ring : Known for its antifungal properties, this moiety often acts as a bioisostere for amides or esters.
  • Prop-2-enoate : This unsaturated ester can participate in various chemical reactions, potentially influencing the compound's biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The presence of the triazole ring in this compound suggests it may possess similar activity against fungal pathogens.
  • Anticancer Potential : Some studies have shown that methylsulfanyl-containing compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways.

Activity Against Specific Targets

  • Antifungal Activity
    • A study evaluating various triazole derivatives indicated that compounds with a similar structure to our target showed significant antifungal activity against Candida albicans and Aspergillus niger .
  • Anticancer Activity
    • Research on methylsulfanyl derivatives has demonstrated their ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of oxidative stress and apoptosis .

Case Study 1: Antifungal Screening

A recent screening of triazole derivatives, including methylsulfanyl variants, revealed a notable inhibition of fungal growth at concentrations as low as 10 µM. The study highlighted the structure-activity relationship, indicating that modifications to the methylsulfanyl group could enhance potency .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Data Summary

Biological ActivityTarget OrganismIC50 (µM)Reference
AntifungalCandida albicans10
AntifungalAspergillus niger12
AnticancerMCF-7 (Breast Cancer)15
AnticancerHeLa (Cervical Cancer)20

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, a study focused on the synthesis of various triazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds similar to methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate possess significant activity against various bacterial strains. The incorporation of the methylsulfanyl group enhances the compound's ability to penetrate microbial membranes, thereby improving its efficacy .

Fungicidal Activity

The triazole ring is commonly found in fungicides due to its ability to inhibit fungal growth. Compounds with similar structures have been developed as effective fungicides in agricultural practices. Their mechanism often involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Plant Growth Regulation

Furthermore, research indicates that triazole derivatives can serve as plant growth regulators. They can influence physiological processes such as seed germination and root development, promoting healthier plant growth under various environmental conditions .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the methylsulfanyl group via nucleophilic substitution.
  • Final esterification to yield the desired product.

A notable case study involved the modification of existing triazole compounds to enhance their biological activity. Researchers systematically varied substituents on the triazole ring and evaluated their effects on anticancer activity against specific cell lines .

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